molecular formula C11H12N2O2 B13042336 ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13042336
M. Wt: 204.22 g/mol
InChI Key: VTSMVAWQPQKFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1855028-85-1) is a high-value azaindole derivative supplied as a key chemical building block for medicinal chemistry and drug discovery research. This compound features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in pharmaceutical development known as 7-azaindole. The molecular formula is C11H12N2O2 and it has a molecular weight of 204.23 g/mol . Scientific studies on the 1H-pyrrolo[2,3-b]pyridine scaffold highlight its significant potential in developing novel therapeutic agents. Specifically, derivatives of this core structure have been designed and synthesized as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a promising target for inflammatory diseases and central nervous system (CNS) disorders . Furthermore, other 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity as fibroblast growth factor receptor (FGFR) inhibitors, presenting an attractive strategy for targeted cancer therapy . The presence of the ester functional group makes this compound an essential intermediate for further synthetic elaboration, particularly through amide coupling reactions, to create a diverse library of molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. References 1. BLD Pharmaceutical. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1855028-85-1.html 2. Kumar, P., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as Selective and Potent PDE4B Inhibitors. ACS Medicinal Chemistry Letters , 11(10), 1848–1854. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/ 3. Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances , 11, 20651-20661. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g

Properties

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7(2)13-10-8(9)5-4-6-12-10/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSMVAWQPQKFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Substituents Core Structure Key Modifications
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 2-methyl, 3-ethyl ester Pyrrolo[2,3-b]pyridine Baseline structure
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate 4-methyl, fused pyran ring Pyrano-pyrrolopyridine Additional pyran ring enhances rigidity and microbial activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 2-ethyl ester Pyrrolo[2,3-c]pyridine Positional isomer (2-carboxylate vs. 3-carboxylate)
Ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 6-bromo, 2-CF₃ Pyrrolo[2,3-b]pyridine Electron-withdrawing groups alter reactivity and binding
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate Benzopyran fusion, 5-oxo, 2-amino Benzopyrano-pyrrolopyridine Extended aromatic system enhances anticancer potential

Key Observations :

  • Ring Fusion: Addition of pyrano (e.g., ) or benzopyrano rings (e.g., ) increases molecular complexity and bioactivity.
  • Substituent Effects : Bromo and trifluoromethyl groups (e.g., ) improve metabolic stability and target binding compared to methyl .
  • Positional Isomerism : Carboxylate position (2 vs. 3) affects electronic distribution and intermolecular interactions .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Name Biological Activity Efficacy (Where Reported) Reference
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate Broad-spectrum antimicrobial Active against Candida sp., E. coli, S. aureus
Pyrazole-pyrrole carboxamide derivatives Antifungal Inhibits Sclerotinia sclerotiorum, Rhizoctonia solani
Ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Not explicitly reported (structural analog) Predicted enhanced binding due to CF₃ and Br
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate Anticancer (hypothesized) Stabilizes protein secondary structures via docking

Key Findings :

  • Antimicrobial Potency: The pyrano-fused analog outperforms simpler pyrrolopyridines, likely due to increased hydrophobicity and target affinity.
  • Antifungal Activity : Hybrid systems (e.g., pyrazole-pyrrole carboxamides ) show niche efficacy against plant pathogens, suggesting substituent-driven specificity.
  • Anticancer Potential: Benzopyrano derivatives (e.g., ) exhibit favorable docking profiles with proteins like Adenosine A1 receptor, hinting at therapeutic utility .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight Log S (Solubility) Hydrogen Bond Acceptors Reference
This compound 220.24 (calculated) ~-2.5 (moderate) 4 N/A
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 153.18 -1.8 (high) 3
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 240.66 -3.1 (low) 4
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate 326.35 -4.2 (low) 6

Key Trends :

  • Solubility : Simpler pyrrole derivatives (e.g., ) exhibit higher solubility than fused systems (e.g., ).
  • Bioavailability: Pyrano/benzopyrano analogs (e.g., ) may face challenges due to higher molecular weight and lower Log S.
  • ADMET Compliance: Ethyl 2-amino-7-isopropyl-5-oxo derivatives comply with Lipinski’s Rule of Five, suggesting oral availability .

Biological Activity

Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1855028-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1855028-85-1

The compound features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active heterocycles. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The ester derivatives demonstrated significant in vitro activity with Minimum Inhibitory Concentration (MIC) values below 0.15 µM, indicating strong potential as antimycobacterial agents .

Antiviral Activity

This compound has been evaluated for its antiviral properties. Compounds within this class have shown moderate activity against HIV-1, with some derivatives achieving effective concentrations (EC50 < 10 µM) that inhibit viral replication. The presence of specific substituents on the pyridine ring significantly influences antiviral efficacy .

Antidiabetic Effects

The compound has also been investigated for its potential antidiabetic effects. Certain derivatives have been shown to inhibit α-glucosidase activity in vitro, suggesting a possible mechanism for controlling postprandial blood glucose levels. This property could be beneficial in developing new treatments for diabetes .

The biological activities of this compound are largely attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways associated with diabetes and microbial resistance.
  • Receptor Modulation : It may modulate receptors involved in inflammatory responses and immune system regulation.

Study on Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of related compounds revealed that modifications in the ester group can enhance solubility and metabolic stability while maintaining low toxicity profiles in VERO cells. The most promising candidates exhibited MIC values significantly lower than traditional antimycobacterial agents like Isoniazid .

Evaluation of Antiviral Properties

In a comparative study assessing various pyrrolo derivatives, this compound was found to possess a favorable therapeutic index against HIV-1, indicating its potential as a lead compound for further development in antiviral therapies .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC < 0.15 µM against Mtb
AntiviralEC50 < 10 µM against HIV-1
AntidiabeticInhibits α-glucosidase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.